6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one
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Overview
Description
6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure, which includes a morpholine ring, making it a potential candidate for various scientific applications.
Preparation Methods
The synthesis of 6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of the chromenone core, followed by the introduction of the morpholine moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity.
Synthesis of Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Morpholine Moiety: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the chromenone core.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.
Substitution: The morpholine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction pathway but can include various substituted chromenones and morpholine derivatives.
Scientific Research Applications
6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one can be compared with other similar compounds, such as:
6-hydroxy-4-methyl-1-(2-morpholin-4-ylethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound also contains a morpholine ring and exhibits similar biological activities.
4-hydroxy-2-quinolones: These compounds share a similar chromenone core and are known for their diverse biological activities.
Morpholine derivatives: Various morpholine derivatives have been studied for their pharmacological properties, and this compound stands out due to its unique combination of a chromenone core and a morpholine ring.
Properties
IUPAC Name |
6-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-11-1-2-13-12(8-11)10(7-14(17)19-13)9-15-3-5-18-6-4-15/h1-2,7-8,16H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLPJSNXLYKTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646402 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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